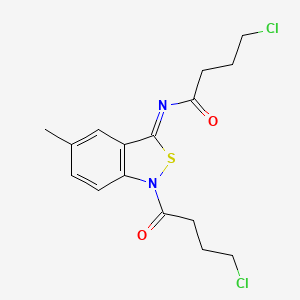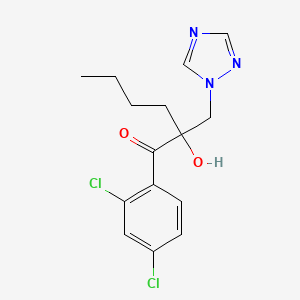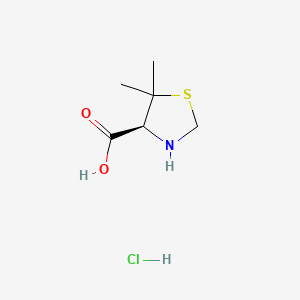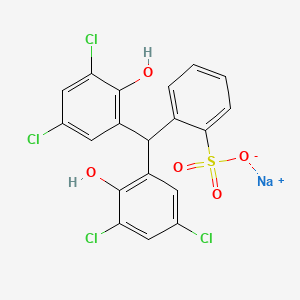
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane is a complex organic compound characterized by its unique structure, which includes multiple allyloxy and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of allyloxy and ethoxy groups through substitution reactions. Common reagents used in these reactions include allyl bromide, ethyl alcohol, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to participate in various chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution. These interactions can lead to the formation of new chemical bonds, altering the properties of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in optoelectronic applications.
9,10-Diarylanthracene: Exhibits unique photophysical properties and is used in organic light-emitting devices (OLEDs).
9,10-Diheteroarylanthracene: Displays aggregation-induced emission properties and is used in cell imaging.
Uniqueness
9,10-Bis(allyloxy)-4,4,15,15-tetraethoxy-3,8,11,16-tetraoxa-4,15-disilaoctadecane is unique due to its combination of allyloxy and ethoxy groups, which confer distinct chemical reactivity and potential applications in various fields. Its structural complexity allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93777-96-9 |
|---|---|
Formule moléculaire |
C26H54O10Si2 |
Poids moléculaire |
582.9 g/mol |
Nom IUPAC |
3-[1,2-bis(prop-2-enoxy)-2-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(29-21-17-23-37(31-11-3,32-12-4)33-13-5)26(28-20-10-2)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
Clé InChI |
KLHROCZYYTYLDS-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCC=C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


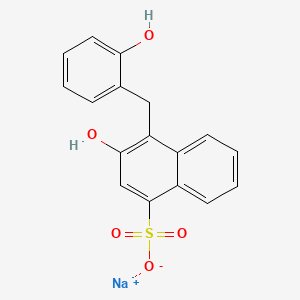
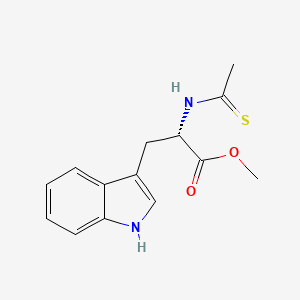




![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
